2-(3-broMo-4-Methylphenylthio)ethanol

Description

Molecular Identity and Classification

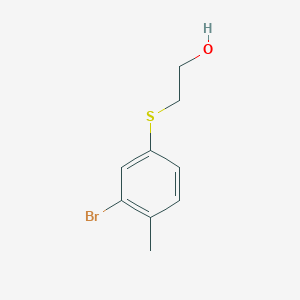

2-(3-Bromo-4-Methylphenylthio)ethanol is a synthetic organosulfur compound with the molecular formula C₉H₁₁BrOS and a molecular weight of 247.15 g/mol . Its IUPAC name, 2-(3-bromo-4-methylphenyl)sulfanylethanol , reflects its structural composition: a brominated and methyl-substituted phenyl ring connected via a thioether (-S-) linkage to an ethanol moiety. The compound belongs to the thioether class, characterized by a sulfur atom bridging two carbon groups (C-S-C).

Key identifiers include:

- SMILES : CC1=C(C=C(C=C1)SCCO)Br

- InChIKey : XPPLZCUCYVJFHR-UHFFFAOYSA-N

- CAS Registry Number : 1338603-02-3

Thioethers like this compound are structurally analogous to ethers but exhibit distinct electronic and steric properties due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen.

Structural Characteristics and Properties

The compound’s structure features a 3-bromo-4-methylphenyl group attached to a 2-thioethanol chain. Key structural attributes include:

Bond Geometry

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 327.9 ± 37.0 °C (760 mmHg) | |

| Density | 1.5 ± 0.1 g/cm³ | |

| LogP (Partition Coefficient) | 2.42 | |

| Refractive Index | 1.5680 |

The polarizability of the sulfur atom (23.0 ± 0.5 × 10⁻²⁴ cm³) contributes to the compound’s moderate solubility in organic solvents like ethanol and diethyl ether. Unlike oxygen-containing ethers, thioethers exhibit reduced hydrophilicity due to sulfur’s weaker hydrogen-bonding capacity.

Historical Context in Organosulfur Chemistry

Thioethers emerged as critical targets in organic synthesis following the discovery of sulfa drugs in the 1930s, which highlighted sulfur’s role in bioactive molecules. Early synthetic methods, such as the alkylation of thiols or Pummerer rearrangement , enabled the systematic exploration of thioether derivatives.

This compound exemplifies advancements in regioselective bromination and thioether coupling . For instance, its synthesis likely involves:

- Bromination of 4-methylphenol derivatives to introduce the bromo group at the meta position.

- Thiol-etherification using sodium thiophenolate or similar nucleophiles, as demonstrated in analogous syntheses.

The compound’s design aligns with mid-20th-century efforts to modulate electronic properties in aromatic systems via halogen and alkyl substituents, enhancing stability and reactivity in cross-coupling reactions.

Significance in Thioether Research Field

Thioethers are pivotal in medicinal chemistry and materials science due to their:

- Electron-rich sulfur centers , which facilitate coordination to metals in catalytic systems.

- Bioisosteric potential , serving as analogs for ethers or amines in drug design.

This compound is particularly notable for:

- Pharmaceutical intermediates : The bromine atom enables Suzuki-Miyaura cross-couplings, forming biaryl structures common in kinase inhibitors.

- Ligand design : The thioethanol moiety can coordinate to transition metals, aiding in catalysis or sensor development.

Recent studies highlight thioethers’ roles in:

- Anticancer agents : Derivatives with aryl-thioether motifs show activity against tyrosine kinases.

- Polymer chemistry : Thioether linkages enhance thermal stability in high-performance polymers.

A comparative analysis of thioether applications:

Properties

IUPAC Name |

2-(3-bromo-4-methylphenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPLZCUCYVJFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-bromo-4-methylphenyl Intermediates

Several synthetic routes exist to prepare 3-bromo-4-methylphenyl derivatives, which serve as precursors for the target compound.

Route A: Bromination of 4-methylphenyl derivatives

- Starting from 4-methylbenzaldehyde or 4-methylacetophenone, bromination at the 3-position can be achieved using bromine or copper bromide in acidic media.

- For example, 3-bromo-4-methylbenzaldehyde can be synthesized by diazotization and bromination of 4-methyl aniline derivatives under controlled temperature (0–10°C) and acidic conditions, followed by bromide substitution using cuprous bromide at 40–50°C.

- This method is industrially viable due to mild conditions and good yields.

Route B: Reduction of 3-bromo-4-methylbenzaldehyde to (3-bromo-4-methylphenyl)methanol

- The aldehyde intermediate 3-bromo-4-methylbenzaldehyde can be reduced to (3-bromo-4-methylphenyl)methanol using sodium borohydride in methanol at 0–20°C for 2 hours.

- The product is isolated by extraction and purified by column chromatography, yielding about 49.6% of the alcohol intermediate.

Formation of 2-(3-bromo-4-methylphenylthio)ethanol

The key step involves coupling the 3-bromo-4-methylphenyl moiety with a 2-hydroxyethyl thiol or substitution of a haloalkyl intermediate with an aryl thiolate.

Method 1: Nucleophilic substitution with 2-bromoethanol

- A nucleophilic substitution reaction where the thiolate anion derived from 3-bromo-4-methylthiophenol reacts with 2-bromoethanol under basic conditions (e.g., potassium tert-butoxide) at reflux temperature.

- This approach is supported by analogous reactions in literature where 2-bromoethanol is used to introduce the hydroxyethyl group via substitution on sulfur.

Method 2: Thiolation of 2-hydroxyethyl halides

- Alternatively, 2-hydroxyethyl halides (e.g., 2-bromoethanol) can be reacted with 3-bromo-4-methylthiophenol or its sodium salt to form the thioether linkage.

- Reaction conditions typically involve reflux in polar aprotic solvents (e.g., DMF) or alcoholic solvents with base to generate the thiolate nucleophile.

Alternative Synthetic Strategies and Notes

- Protection of hydroxy groups as tetrahydropyranyl (THP) ethers or acetals can be employed to improve selectivity and yield during multi-step syntheses involving sensitive intermediates.

- Use of hydrazine hydrate and iron oxide catalysts can be applied in reduction steps of nitro or diazonium intermediates to amines, which are precursors for bromophenol or bromothiol formation.

- The reaction conditions generally favor mild temperatures (room temperature to reflux), and solvents like ethanol, methanol, or DMF are commonly used.

- Purification by recrystallization or flash column chromatography is essential to isolate the pure product.

- The bromination and reduction steps are well-established with moderate to good yields, enabling scalable synthesis of the key aromatic intermediates.

- The nucleophilic substitution to form the thioether linkage is versatile and can be optimized by varying base strength, solvent polarity, and temperature.

- Protection strategies for hydroxyl groups improve reaction specificity but add steps and complexity.

- The overall synthetic route is suitable for laboratory and industrial scale, given the availability of starting materials and mild reaction conditions.

- Literature emphasizes the importance of controlling temperature and reaction time to maximize yield and minimize side reactions such as over-bromination or hydrolysis.

The preparation of this compound involves a multi-step synthesis starting from brominated aromatic precursors, typically 3-bromo-4-methylbenzaldehyde or related compounds, followed by reduction and nucleophilic substitution with 2-bromoethanol under basic conditions. The methods are supported by patent literature and peer-reviewed synthetic reports, demonstrating moderate to good yields under mild conditions. Optimization of reaction parameters and purification techniques are crucial for obtaining high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-Methylphenylthio)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 2-(3-Bromo-4-Methylphenylthio)acetaldehyde or 2-(3-Bromo-4-Methylphenylthio)acetone.

Reduction: Formation of 2-(4-Methylphenylthio)ethanol.

Substitution: Formation of 2-(3-Amino-4-Methylphenylthio)ethanol or 2-(3-Mercapto-4-Methylphenylthio)ethanol.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-4-Methylphenylthio)ethanol serves as an important intermediate in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, making it valuable for constructing complex organic molecules. The thioether group allows for further modifications and functionalization, enhancing its utility in synthetic pathways.

Pharmaceutical Development

The compound has potential applications in drug development due to its structural characteristics that may influence biological activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom may enhance the compound's interaction with biological targets.

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown antimicrobial activity against a range of bacterial strains. This suggests that this compound could be explored for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory processes makes it a candidate for research into treatments for inflammatory diseases.

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties. Its thioether functionality can facilitate the formation of polymers or other materials with tailored characteristics, potentially leading to innovations in coatings, adhesives, or composites.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines such as MCF7 (breast cancer). The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent anticancer activity.

| Cell Line | IC50 Value (µmol/L) |

|---|---|

| MCF7 | 4.5 |

| HFF1 | 12.0 |

This data highlights the potential of this compound as a lead structure for developing new anticancer therapies.

Case Study 2: Antimicrobial Effects

In vitro studies demonstrated that derivatives of this compound possess notable antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

Case Study 3: Anti-inflammatory Properties

Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines in cell cultures. This finding points to its potential application in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-Methylphenylthio)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the thioether linkage can participate in redox reactions, contributing to its biological activity. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Key Differences :

- Lacks the thioether linkage and methyl substituent.

- Bromine is at the 4-position on the phenyl ring.

Properties : - Boiling Point: 106–108°C at 1 mmHg .

- Molecular Weight: 201.06 g/mol (vs. ~231.13 g/mol for the target compound).

- Reactivity: The absence of sulfur reduces nucleophilicity compared to thioether-containing analogs. Direct phenyl-ethanol bonding may enhance hydrogen-bonding capacity. Applications: Used in organic synthesis as a brominated alcohol intermediate.

2-(4-Amino-3-Bromophenyl)ethanol (CAS 169883-33-4)

Key Differences :

- Substitutes the methyl group with an amino (-NH₂) group at the 4-position.

- Bromine remains at the 3-position.

Properties : - Molecular Formula: C₈H₁₀BrNO (vs. C₉H₁₁BrOS for the target compound).

- Polarity: The amino group increases polarity and water solubility via hydrogen bonding .

- Reactivity: Amino groups participate in diazotization and acylation reactions, offering pathways distinct from methyl-substituted analogs.

(3-Amino-4-Bromophenyl)Methanol (CAS 1261666-42-5)

Key Differences :

- Replaces ethanol with methanol and introduces an amino group at the 3-position.

- Bromine is at the 4-position.

Properties : - Molecular Weight: 202.05 g/mol (shorter carbon chain reduces hydrophobicity).

- Functional Groups: Methanol’s smaller size may lower boiling point compared to ethanol derivatives. The amino group enhances solubility in polar solvents .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

Key Differences :

- Contains a phenoxyethoxy chain instead of a thioether.

- Features a bulky 1,1,3,3-tetramethylbutyl substituent.

Properties : - Toxicity: Classified as acutely toxic (Category 4, Oral) and a severe eye irritant (Category 1) .

- Lipophilicity: The bulky alkyl group increases hydrophobicity, contrasting with the target compound’s methyl group.

1-(4-Bromothiophen-2-yl)ethanol (CAS 34878-46-1)

Key Differences :

- Replaces the phenyl ring with a thiophene (sulfur-containing heterocycle).

- Bromine is on the thiophene ring.

Properties : - Molecular Formula: C₆H₇BrOS (smaller ring system).

- Reactivity: Thiophene’s aromaticity differs from benzene, affecting electronic properties and substitution patterns .

Structural and Functional Group Analysis

Substituent Effects

- Bromine Position: Bromine at the 3-position (target compound) vs. 4-position (2-(4-bromophenyl)ethanol) influences electronic effects. Para-substituted bromine may enhance symmetry and crystallinity, while meta-substitution directs electrophilic reactions differently.

- Methyl vs. Amino Groups: Methyl groups increase hydrophobicity, whereas amino groups enhance solubility and reactivity.

- Thioether vs. Ether Linkages : Thioethers are less polar but more nucleophilic than ethers, impacting oxidation stability and reaction pathways.

Physicochemical Properties (Inferred)

Biological Activity

2-(3-Bromo-4-Methylphenylthio)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research on this compound has indicated its interaction with various biological molecules, which may lead to significant pharmacological effects. The compound is primarily studied for its potential antibacterial and antitubercular activities.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several strains of bacteria. Notably, it has shown activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results suggest that this compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Antitubercular Activity

In studies focused on tuberculosis, the compound was part of a series of thioether analogues evaluated for their activity against Mycobacterium tuberculosis. The SAR analysis revealed that modifications in the phenyl group significantly influenced the biological activity.

| Compound | MIC (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 5.0 | 20 |

| Reference Compound A | 1.0 | 50 |

The selectivity index indicates a favorable balance between antitubercular activity and cytotoxicity towards human cells, suggesting potential therapeutic applications .

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to explore the effects of various substituents on the phenyl ring of thioether compounds. The introduction of electron-withdrawing groups at specific positions improved both the potency and selectivity against M. tuberculosis. For instance, compounds with para-substituted bromine groups exhibited enhanced activity compared to their ortho counterparts .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using Vero cells to assess the safety profile of this compound. The results indicated a TC50 value significantly higher than its MIC, confirming its selectivity for bacterial cells over mammalian cells.

| Cell Line | TC50 (µM) | Selectivity Index |

|---|---|---|

| Vero Cells | 100 | >20 |

This selectivity highlights the potential for therapeutic use while minimizing adverse effects on human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.